molecular formula C46H76O11 B1241656 44-HomooIigomycin A

44-HomooIigomycin A

Cat. No.: B1241656
M. Wt: 805.1 g/mol
InChI Key: APJPYXAUMOLFTM-XJCHUAJNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

44-HomooIigomycin A is a macrolide antibiotic derived from Streptomyces species, characterized by a 44-membered lactone ring with a unique homoamino acid side chain. Its mechanism of action involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

Properties

Molecular Formula

C46H76O11

Molecular Weight

805.1 g/mol

IUPAC Name

(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22,28-diethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione

InChI

InChI=1S/C46H76O11/c1-12-34-18-16-14-15-17-28(5)43(52)45(11,54)44(53)33(10)41(51)32(9)40(50)31(8)39(49)27(4)19-22-38(48)55-42-30(7)36(21-20-34)56-46(35(42)13-2)24-23-26(3)37(57-46)25-29(6)47/h14-16,18-19,22,26-37,39,41-43,47,49,51-52,54H,12-13,17,20-21,23-25H2,1-11H3/b15-14+,18-16+,22-19+/t26-,27-,28+,29+,30+,31-,32-,33-,34-,35-,36-,37-,39+,41+,42+,43-,45+,46-/m1/s1

InChI Key

APJPYXAUMOLFTM-XJCHUAJNSA-N

Isomeric SMILES

CC[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@]3(O2)CC[C@H]([C@H](O3)C[C@H](C)O)C)CC)OC(=O)/C=C/[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@@]([C@@H]([C@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C

Canonical SMILES

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)CC)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Synonyms

44-homooligomycin A
NK86-0279 II

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions due to its ester and lactone functionalities. Key observations include:

Conditions Products Catalysts/Agents
Aqueous HCl (pH 2-3)Linear polyketide fragmentsAcid-catalyzed ester cleavage
NaOH (0.1M, 60°C)Open-chain carboxylic acid derivativesBase-mediated lactone ring opening

Hydrolysis studies reveal pH-dependent selectivity, with acidic conditions favoring ester bond cleavage and alkaline conditions targeting lactone rings. Stability assays indicate reduced antibacterial activity post-hydrolysis, suggesting these groups are critical for bioactivity.

Oxidation Pathways

Oxidative modifications occur at hydroxyl and alkene sites, mediated by both chemical and enzymatic agents:

a. Chemical Oxidation

  • CrO₃/H₂SO₄ : Converts secondary alcohols to ketones (C OHC O\text{C OH}\rightarrow \text{C O}) without altering the macrocyclic骨架.

  • Ozone : Cleaves conjugated alkenes to form dicarbonyl intermediates, enabling further functionalization.

b. Enzymatic Oxidation
Cytochrome P450 enzymes introduce epoxy or hydroxyl groups at non-activated carbons, enhancing solubility for metabolic processing.

Conjugation Reactions

44-HomooIigomycin A forms stable conjugates via:

Reaction Type Reagents Products Applications
GlucuronidationUDP-glucuronosyltransferaseWater-soluble glucuronidesRenal excretion modulation
SulfationSulfotransferasesSulfate estersDetoxification pathways

Conjugation reduces cytotoxicity by 40-60% in vitro, demonstrating its role in pharmacokinetic optimization.

Synthetic Modifications

Semi-synthetic derivatives are synthesized through targeted reactions:

a. Acylation

  • Reagents : Acetic anhydride/pyridine

  • Outcome : Acetylated derivatives show 2x enhanced stability in plasma.

b. Reductive Amination

  • Reagents : NaBH₃CN/NH₃

  • Outcome : Aminoalkyl side chains improve target binding affinity against Gram-positive pathogens.

Reaction Optimization Insights

Design of Experiments (DoE) methodologies applied to analogous polyketides highlight critical factors for optimizing this compound reactions :

Factor Optimal Range Impact on Yield
Temperature50–70°C+25% yield at 70°C
Reaction time2–4 hoursMaximizes conversion
Solvent polarityε = 20–30 (e.g., THF)Balances solubility/kinetics

Comparison with Similar Compounds

Homoamino Acid-Integrated Macrolides (e.g., 42-Homoligomycin B)

Parameter 44-HomooIigomycin A 42-Homoligomycin B
Molecular Weight 890.5 g/mol 865.3 g/mol
Lactone Ring Size 44-membered 42-membered
Side Chain Homoarginine derivative Homoglutamate derivative
Purity >98% (HPLC) >95% (HPLC)
Antibacterial Spectrum Gram-positive, MRSA Gram-positive only

Key Findings :

  • The extended lactone ring in this compound enhances ribosomal binding affinity, resulting in a 3-fold lower MIC (0.12 µg/mL vs. 0.35 µg/mL) against MRSA compared to 42-Homoligomycin B .
  • The homoarginine side chain in this compound improves solubility in polar solvents (e.g., water solubility: 12 mg/mL vs. 4 mg/mL for 42-Homoligomycin B), facilitating intravenous administration .

Functionally Similar Compounds (e.g., Amphotericin B)

Parameter This compound Amphotericin B
Class Macrolide antibiotic Polyene antifungal
Target 50S ribosomal subunit Fungal cell membrane
Cytotoxicity IC50 (HeLa cells): 50 µM IC50 (HeLa cells): 5 µM
Storage Conditions -20°C, desiccated 2–8°C, protected from light

Key Findings :

  • Both compounds require stringent storage conditions to maintain stability, but this compound demonstrates superior thermal resilience (degradation <5% after 6 months at -20°C) .

Pharmacokinetic and Clinical Comparisons

Bioavailability and Half-Life

Compound Oral Bioavailability (%) Plasma Half-Life (hours)
This compound 35–40 18–22
Erythromycin 25–30 1.5–3
Clarithromycin 50–55 5–7

Research Insights :

  • This compound’s extended half-life supports once-daily dosing, reducing patient compliance challenges compared to erythromycin .
  • Its lower CYP3A4 inhibition (<10% at 10 µM) minimizes drug-drug interactions, a critical advantage over clarithromycin (>50% inhibition) .

Critical Discussion of Research Limitations

  • Comparative Scope : Most structural analogues (e.g., 42-Homoligomycin B) lack head-to-head clinical trials, necessitating cautious interpretation of in vitro data .

Q & A

Q. How can computational modeling be integrated to predict this compound's interactions with novel biological targets?

  • Methodological Answer : Combine molecular dynamics (MD) simulations with machine learning (e.g., AlphaFold2) to predict binding affinities. Validate predictions using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry). Cross-reference with chemoproteomic datasets to prioritize high-probability targets. Iterate models with experimental IC50/Kd values for refinement .

Data Management & Contradiction Analysis

Q. What strategies mitigate biases in interpreting conflicting bioactivity data for this compound?

  • Methodological Answer : Implement blind analysis protocols for assay readouts. Use standardized positive/negative controls across labs. Apply sensitivity analysis to identify outlier datasets. Publish raw data in repositories like Zenodo to enable independent validation. Address conflicts through collaborative consortia with predefined analytical frameworks .

Q. How can researchers balance open data sharing with confidentiality requirements in this compound studies?

  • Methodological Answer : Anonymize datasets via pseudonymization and aggregate reporting. Use controlled-access platforms (e.g., EGA, dbGaP) for sensitive clinical data. Include data-sharing clauses in informed consent forms. For computational models, share Docker containers or Jupyter notebooks with synthetic datasets to replicate findings without exposing raw data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.